molecular formula C13H11BN2O2 B11760476 (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid

(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid

Cat. No.: B11760476
M. Wt: 238.05 g/mol
InChI Key: IXSWJPRIIKFPBZ-UHFFFAOYSA-N
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Description

(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid: is a compound that features a boronic acid group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold. Subsequent functionalization of the phenyl ring with a boronic acid group can be achieved through Suzuki-Miyaura cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, the imidazo[1,2-a]pyridine moiety may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid is unique due to the combination of the imidazo[1,2-a]pyridine moiety and the boronic acid group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H11BN2O2

Molecular Weight

238.05 g/mol

IUPAC Name

(4-imidazo[1,2-a]pyridin-2-ylphenyl)boronic acid

InChI

InChI=1S/C13H11BN2O2/c17-14(18)11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9,17-18H

InChI Key

IXSWJPRIIKFPBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)(O)O

Origin of Product

United States

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